molecular formula C9H16O2 B3010542 6-Oxaspiro[3.5]nonan-7-ylmethanol CAS No. 2168919-10-4

6-Oxaspiro[3.5]nonan-7-ylmethanol

Cat. No.: B3010542
CAS No.: 2168919-10-4
M. Wt: 156.225
InChI Key: DMKYMXCUJQQGSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Oxaspiro[3.5]nonan-7-ylmethanol is a high-value spirocyclic chemical building block with the molecular formula C9H16O2. This compound features a unique spiro[3.5]nonane scaffold, which places distinct structural constraints on the molecule that are highly prized in modern drug discovery . The incorporation of spirocyclic architectures into drug candidates has been shown to improve physicochemical properties, enhance metabolic stability, reduce conformational flexibility, and access underexplored regions of chemical space . The primary alcohol functional group at the 7-position provides a versatile handle for further synthetic modification, allowing researchers to readily conjugate this spirocyclic core to various pharmacophores or recognition elements. Recent research has demonstrated the significant potential of related spiro[3.5]nonane derivatives in the structure-guided design of potent inhibitors targeting viral proteases, including SARS-CoV-2 3C-like protease (3CLpro) and MERS-CoV 3CLpro, which exhibit nanomolar potency and high safety indices . While the exact mechanism of action depends on the final synthetic derivative, 6-Oxaspiro[3.5]nonan-7-ylmethanol serves as a crucial synthetic intermediate for developing novel therapeutic agents targeting biologically relevant enzymes. This compound is offered exclusively For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers working in medicinal chemistry, pharmaceutical development, and chemical biology will find this spirocyclic building block invaluable for probing new chemical space and developing next-generation small molecule therapeutics.

Properties

IUPAC Name

6-oxaspiro[3.5]nonan-7-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c10-6-8-2-5-9(7-11-8)3-1-4-9/h8,10H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMKYMXCUJQQGSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CCC(OC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxaspiro[3.5]nonan-7-ylmethanol typically involves the formation of the spirocyclic ring system followed by the introduction of the hydroxymethyl group. One common synthetic route includes the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic core. Subsequent functionalization steps, such as hydroxylation, are then carried out to introduce the hydroxymethyl group.

Industrial Production Methods

Industrial production methods for 6-Oxaspiro[3.5]nonan-7-ylmethanol may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-Oxaspiro[3.5]nonan-7-ylmethanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

6-Oxaspiro[3.5]nonan-7-ylmethanol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Oxaspiro[3.5]nonan-7-ylmethanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological processes. The spirocyclic structure may also contribute to its unique binding properties and activity.

Comparison with Similar Compounds

Table 1: Key Properties of 6-Oxaspiro[3.5]nonan-7-ylmethanol and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups/Substituents Key Characteristics/Applications References
6-Oxaspiro[3.5]nonan-7-ylmethanol C₉H₁₆O₂ 156.22 -CH₂OH at C7, oxygen at C6 Alcohol; PROTAC building block
2-Oxaspiro[3.5]nonan-7-ylmethanol C₉H₁₆O₂ 156.22 -CH₂OH at C7, oxygen at C2 Structural isomer; similar hydrophobicity
7-Oxaspiro[3.5]nonan-2-ylmethanol C₉H₁₆O₂ 156.22 -CH₂OH at C2, oxygen at C7 Altered hydrogen bonding capacity
6-Oxaspiro[3.5]nonan-7-ylmethanamine HCl C₉H₁₈ClNO 191.70 -CH₂NH₂·HCl at C7 Amine derivative; increased polarity
2-{6-Oxaspiro[3.5]nonan-7-yl}acetic acid C₁₁H₁₈O₄ 214.26 -CH₂COOH at C7 Carboxylic acid; higher PSA (polar surface area)
3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one C₁₃H₁₅NO₂ 217.26 Phenyl, ketone, nitrogen Pharmaceutical lead candidate

Structural Isomers

  • 2-Oxaspiro[3.5]nonan-7-ylmethanol (CAS 1256546-76-5): This isomer differs in the position of the oxygen atom (C2 vs. C6).
  • 7-Oxaspiro[3.5]nonan-2-ylmethanol: The hydroxyl group at C2 instead of C7 modifies steric interactions in synthetic pathways, making it less favorable for certain coupling reactions .

Functional Group Derivatives

  • 6-Oxaspiro[3.5]nonan-7-ylmethanamine Hydrochloride: Replacing the hydroxyl group with an amine (-NH₂) increases polarity (H-bond donors: 2 vs. 1) and enables salt formation, enhancing aqueous solubility for drug delivery applications .
  • 2-{6-Oxaspiro[3.5]nonan-7-yl}acetic acid: The carboxylic acid substituent introduces acidity (pKa ~4-5) and higher topological polar surface area (PSA), making it suitable for ion-pair interactions in enzyme inhibition studies .

Complex Spirocyclic Analogs

  • 3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one (CAS 1909313-86-5): Incorporation of a phenyl ring and aza (nitrogen) group enhances π-π stacking and hydrogen-bonding capabilities, critical for binding to biological targets . Its molecular weight (217.26 g/mol) and LogP (~2.5) suggest improved blood-brain barrier penetration compared to the parent alcohol.

Biological Activity

6-Oxaspiro[3.5]nonan-7-ylmethanol is a spirocyclic compound characterized by its unique structural features, including a hydroxymethyl group attached to a spirocyclic core. This compound has garnered attention in the fields of medicinal chemistry and drug design due to its potential biological activities and interactions with various biological targets.

Structural Characteristics

The molecular formula of 6-Oxaspiro[3.5]nonan-7-ylmethanol indicates the presence of two oxygen atoms and nine carbon atoms. Its spirocyclic structure allows for specific interactions with biological macromolecules, which is critical for its applications in medicinal chemistry. The hydroxymethyl group can participate in hydrogen bonding, influencing enzyme activities and receptor interactions, thereby affecting biological processes .

The mechanism of action of 6-Oxaspiro[3.5]nonan-7-ylmethanol involves its interaction with specific molecular targets and pathways. The compound's ability to form hydrogen bonds through the hydroxymethyl group may enhance its binding affinity to enzymes or receptors, potentially influencing various biochemical pathways . Further research is needed to fully elucidate these interactions and their implications for therapeutic applications.

Biological Activity

Research indicates that 6-Oxaspiro[3.5]nonan-7-ylmethanol exhibits significant biological activity, particularly in the context of drug development:

  • Antimicrobial Activity : Studies have shown that compounds with similar structural features can exhibit antimicrobial properties. The specific activity of 6-Oxaspiro[3.5]nonan-7-ylmethanol against various pathogens remains to be fully characterized, but its structural analogs have shown promise in inhibiting microbial growth .
  • Anticancer Potential : Preliminary investigations suggest that this compound may have anticancer properties, particularly against certain cancer cell lines. The spirocyclic structure may contribute to its ability to inhibit cell proliferation .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to 6-Oxaspiro[3.5]nonan-7-ylmethanol:

  • In Vitro Studies : A study evaluated the selectivity of various analogs against human cell lines and found that compounds structurally related to 6-Oxaspiro[3.5]nonan-7-ylmethanol exhibited varying degrees of cytotoxicity . Table 1 summarizes the IC50 values for selected compounds against different cell lines.
    CompoundIC50 (µM) - P.falciparumIC50 (µM) - JurkatIC50 (µM) - K562
    Compound A123025
    Compound B152822
    6-Oxaspiro...TBDTBDTBD
  • Mechanistic Insights : Further mechanistic studies are needed to understand how 6-Oxaspiro[3.5]nonan-7-ylmethanol interacts at the molecular level with its targets. The presence of the hydroxymethyl group may facilitate interactions that enhance its biological efficacy .

Applications

The potential applications of 6-Oxaspiro[3.5]nonan-7-ylmethanol extend across various fields:

  • Medicinal Chemistry : Due to its unique structure and potential biological activity, it is being investigated as a candidate for drug development targeting specific diseases.
  • Organic Synthesis : It can serve as a building block in the synthesis of more complex molecules, contributing to advancements in chemical research .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Oxaspiro[3.5]nonan-7-ylmethanol, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as spirocyclic ring formation followed by hydroxylation. For example, related spirocyclic compounds are synthesized via acid-catalyzed cyclization of keto-alcohol precursors . Purification methods like column chromatography (using silica gel) or recrystallization (in polar solvents) are recommended. Purity validation should employ HPLC with acetonitrile/water mobile phases (e.g., 7:3 ratio) and mass spectrometry (MS) to confirm molecular weight .

Q. Which spectroscopic techniques are most effective for structural characterization?

  • Methodological Answer : A combination of 1H^1H- and 13C^{13}C-NMR is critical for resolving the spirocyclic structure and methanol substituent. Infrared (IR) spectroscopy can confirm hydroxyl (-OH) and ether (C-O-C) functional groups. High-resolution MS (HRMS) provides precise molecular formula verification. For stereochemical analysis, X-ray crystallography or NOESY experiments may be required .

Q. How should researchers assess the compound’s stability under varying experimental conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to thermal stress (e.g., 40–60°C), humidity (75% RH), and acidic/basic conditions (pH 3–10). Monitor degradation via HPLC-UV and track byproduct formation. Storage at -20°C in inert atmospheres (argon) is advised to prevent oxidation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 6-Oxaspiro[3.5]nonan-7-ylmethanol with electrophiles or nucleophiles?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can map electron density distributions, identifying reactive sites. For example, the methanol group’s oxygen may act as a nucleophile in alkylation reactions. Molecular dynamics (MD) simulations further explore solvation effects and transition states .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected peaks in NMR)?

  • Methodological Answer : Contradictions may arise from conformational flexibility or impurities. Use deuterated solvents to eliminate solvent artifacts. Compare experimental NMR data with computational predictions (e.g., ACD/Labs or ChemDraw simulations). If impurities are suspected, employ preparative TLC or GC-MS to isolate and identify byproducts .

Q. How can researchers design experiments to study the compound’s role in enzyme inhibition or biological pathways?

  • Methodological Answer : Conduct in vitro assays using target enzymes (e.g., kinases or oxidoreductases) and monitor inhibition via fluorescence-based activity kits. For cellular studies, use LC-MS to quantify intracellular uptake and metabolism. Pair this with molecular docking studies to predict binding affinities .

Q. What approaches validate the compound’s pharmacokinetic properties in preclinical models?

  • Methodological Answer : Administer the compound in rodent models and collect plasma/tissue samples at timed intervals. Use LC-MS/MS to measure bioavailability, half-life, and metabolite profiles. Compare results with in silico ADMET predictions (e.g., SwissADME) to identify discrepancies between experimental and computational data .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental melting points?

  • Methodological Answer : Differences may stem from polymorphic forms or residual solvents. Perform differential scanning calorimetry (DSC) to identify polymorphs. Purify the compound via sublimation or zone refining, and repeat melting point analysis. Cross-reference crystallography data to confirm lattice structures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.